Betamethasone phosphate

Description

This compound is a prodrug that is rapidly hydrolyzed, providing rapidly accessible [betamethasone] to agonize glucocorticoid receptors. Betamethasone provides greater anti-inflammatory activity than [prednisolone] with less sodium and water retention. Betamethasone sodium phosphate was granted FDA approval on 3 March 1965.

Structure

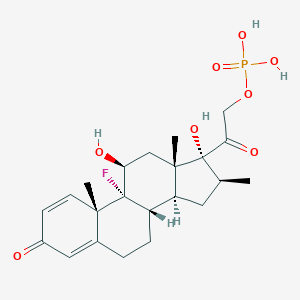

2D Structure

3D Structure

Properties

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQODGRNSFPNSQE-DVTGEIKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)O)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30FO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151-73-5 (Parent) | |

| Record name | Betamethasone dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047224 | |

| Record name | Betamethasone 21-phosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360-63-4 | |

| Record name | Betamethasone phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=360-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamethasone phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14669 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Betamethasone 21-phosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-(hydrogen phosphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.034 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAMETHASONE DIHYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJO1F9W10R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Interaction: A Technical Guide to the Glucocorticoid Receptor Binding Affinity of Betamethasone Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the binding affinity of betamethasone phosphate for the glucocorticoid receptor (GR). It delves into the quantitative data, outlines detailed experimental methodologies, and visualizes the critical molecular pathways involved. This document serves as an in-depth resource for understanding the core mechanism of action for this potent synthetic glucocorticoid.

Introduction: this compound as a Prodrug

This compound is a water-soluble ester of betamethasone, a potent synthetic glucocorticoid used for its powerful anti-inflammatory and immunosuppressive effects.[1][2] It is crucial to understand that this compound is a prodrug.[3][4][5] In vivo, it is rapidly hydrolyzed by ubiquitous phosphatase enzymes, releasing the active moiety, betamethasone, which then exerts its pharmacological effects.[3][4] Therefore, discussions and experimental determinations of glucocorticoid receptor binding affinity are focused on betamethasone itself.[3] The affinity of betamethasone for the GR is a primary determinant of its potency, as this interaction initiates the cascade of events leading to the modulation of gene expression.[6]

Glucocorticoid Receptor Binding Affinity: Quantitative Analysis

The binding affinity of a ligand for its receptor is a key measure of its potential efficacy.[7] This is typically quantified by the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50), where lower values signify higher affinity.[7][8] The relative binding affinity (RBA) is also commonly used to compare the affinity of a compound to a standard, such as dexamethasone.

The following table summarizes the reported GR binding affinities for betamethasone and other relevant glucocorticoids.

| Compound | Receptor Source | Assay Type | Binding Affinity Metric | Value | Reference |

| Betamethasone | Human Keratinocyte Cytosol | Competitive Radioligand Binding | Relative Binding Affinity | 760 (vs. Hydrocortisone=100) | [9] |

| Betamethasone | Recombinant Human & Rat GR | Competitive Radioligand Binding | Not specified | No significant difference between human and rat GR affinity | [10] |

| Betamethasone Dipropionate | Glucocorticoid Receptor | Molecular Docking | Binding Affinity (kcal/mol) | -12.53 | [11] |

| Dexamethasone | Glucocorticoid Receptor | Various | Ki (nM) | ~1.2 | [12] |

| Fluticasone Propionate | Not specified | Not specified | Relative Binding Affinity | 1800 (vs. Dexamethasone=100) | [7] |

| Budesonide | Not specified | Not specified | Relative Binding Affinity | 980 (vs. Dexamethasone=100) | [7] |

Note: Esterification at the 21-position, as in this compound, has been observed to result in lower binding affinity than the parent alcohol (betamethasone).[9] However, this is physiologically offset by the rapid conversion of the prodrug to the highly active betamethasone.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of GR binding affinity is most commonly achieved through a competitive radioligand binding assay.[7][13][14] This technique measures the ability of an unlabeled test compound (the "competitor," e.g., betamethasone) to displace a radiolabeled ligand with known high affinity for the GR from the receptor.[7]

Methodology

-

Receptor Preparation : A source of glucocorticoid receptors is prepared. This is typically a cytosolic fraction from tissues with high GR expression (e.g., human keratinocytes, rat liver) or cultured cells engineered to overexpress the receptor.[7][13]

-

Incubation : A fixed concentration of a high-affinity radioligand (e.g., [³H]dexamethasone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor compound (betamethasone).[8][13] A parallel incubation containing a large excess of an unlabeled reference steroid is used to determine non-specific binding.[15]

-

Equilibrium : The mixture is incubated, typically at low temperatures (e.g., 4°C), to allow the binding reaction to reach equilibrium while minimizing receptor degradation.[8]

-

Separation of Bound and Free Ligand : Receptor-bound radioligand must be separated from the free, unbound radioligand. Common methods include adsorption of the free ligand by dextran-coated charcoal followed by centrifugation, or rapid vacuum filtration through glass fiber filters that trap the receptor-ligand complexes.[7][13][16]

-

Quantification : The amount of radioactivity in the bound fraction (e.g., the supernatant after charcoal treatment or the filter itself) is measured using a liquid scintillation counter.[8][13]

-

Data Analysis : The data are plotted as the percentage of specific radioligand binding versus the concentration of the competitor. This sigmoidal curve is used to determine the IC50 value.[7] The inhibition constant (Ki) can then be calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the competitor's affinity for the receptor.[13]

The Glucocorticoid Receptor Signaling Pathway

The therapeutic effects of betamethasone are mediated through the canonical glucocorticoid receptor signaling pathway. The binding of the ligand to the receptor is the initiating event.[6]

-

Cytoplasmic State : In its inactive state, the GR resides in the cytoplasm as part of a large multi-protein complex, which includes heat shock proteins (HSPs) such as Hsp90 and immunophilins.[17] This complex maintains the receptor in a conformation ready for ligand binding.

-

Ligand Binding & Activation : Betamethasone, having entered the cell, binds to the ligand-binding domain (LBD) of the GR.[17] This binding triggers a conformational change in the receptor protein.

-

Complex Dissociation & Dimerization : The conformational change causes the dissociation of the HSPs and other chaperones.[17] The now-activated GR monomers then dimerize.

-

Nuclear Translocation : The GR dimer translocates from the cytoplasm into the nucleus.[17][18]

-

Gene Regulation : Inside the nucleus, the GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[18][19]

-

Transactivation : By binding to GREs, the GR recruits co-activators to increase the transcription of anti-inflammatory genes.

-

Transrepression : The GR can also repress the expression of pro-inflammatory genes. This often occurs by interfering with the activity of other transcription factors, such as NF-κB and AP-1, through protein-protein interactions.[18]

-

This dual ability to activate anti-inflammatory genes and repress pro-inflammatory ones is the foundation of the broad therapeutic effects of glucocorticoids like betamethasone.[10]

References

- 1. CAS 151-73-5: Betamethasone sodium phosphate | CymitQuimica [cymitquimica.com]

- 2. drugs.com [drugs.com]

- 3. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BETAMETHASONE PHARMACOKINETICS AFTER TWO PRODRUG FORMULATIONS IN SHEEP: IMPLICATIONS FOR ANTENATAL CORTICOSTEROID USE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of betamethasone after single-dose intramuscular administration of this compound and betamethasone acetate to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dexamethasone - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. oncotarget.com [oncotarget.com]

- 16. Development of a radioreceptor assay to measure glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 18. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Immunosuppressive Properties of Betamethasone Phosphate on T-Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamethasone phosphate, a potent synthetic glucocorticoid, exerts significant immunosuppressive effects on the adaptive immune system, with T-lymphocytes being a primary target. This technical guide provides a comprehensive overview of the mechanisms through which this compound modulates T-cell function, including its impact on activation, proliferation, differentiation, and cytokine production. Detailed experimental protocols for assessing these effects and a summary of available quantitative data are presented to facilitate further research and drug development in this area.

Introduction

Glucocorticoids are a class of steroid hormones that are widely used in clinical practice for their potent anti-inflammatory and immunosuppressive properties. This compound, a water-soluble ester of betamethasone, is a long-acting glucocorticoid utilized in the treatment of a variety of inflammatory and autoimmune conditions.[1] Its therapeutic efficacy is largely attributed to its ability to suppress the activation and function of immune cells, particularly T-lymphocytes, which play a central role in orchestrating immune responses.[2][3] Understanding the precise molecular and cellular mechanisms by which this compound impacts T-cell biology is crucial for optimizing its therapeutic use and for the development of novel immunomodulatory drugs.

This guide will delve into the core immunosuppressive properties of this compound on T-lymphocytes, providing a technical resource for researchers and professionals in the field.

Mechanism of Action: Glucocorticoid Receptor Signaling

The immunosuppressive effects of this compound are primarily mediated through its interaction with the intracellular glucocorticoid receptor (GR).[4][5] As a lipophilic molecule, betamethasone readily diffuses across the cell membrane and binds to the GR in the cytoplasm.[3] This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.[3][6]

Once in the nucleus, the activated betamethasone-GR complex modulates gene expression through two principal mechanisms:

-

Transactivation: The GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[4]

-

Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA.[4] This interaction prevents the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.

The net result of these genomic actions is a profound suppression of inflammatory and immune responses.

Effects on T-Lymphocyte Activation and Proliferation

T-cell activation is a critical initiating event in the adaptive immune response, triggered by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This compound significantly dampens this process through multiple mechanisms.

Inhibition of T-Cell Receptor (TCR) Signaling

Glucocorticoids have been shown to inhibit the early signaling events that occur downstream of TCR ligation. This includes the reduced tyrosine phosphorylation of key signaling molecules such as the TCR ζ chain, ZAP70 kinase, and the linker for activation of T cells (LAT).[3][4] By attenuating these initial activation signals, betamethasone effectively raises the threshold for T-cell activation.

Suppression of T-Cell Proliferation

A hallmark of the adaptive immune response is the clonal expansion of antigen-specific T-cells. This compound potently inhibits T-cell proliferation. This effect is, in part, a consequence of the reduced production of interleukin-2 (IL-2), a key cytokine that drives T-cell proliferation.[7] Studies have demonstrated a dose-dependent inhibition of both CD4+ and CD8+ T-cell proliferation by glucocorticoids.[8][9][10]

Table 1: Quantitative Data on the Effect of Glucocorticoids on T-Cell Proliferation

| Glucocorticoid | Cell Type | Stimulus | Effect | Concentration | Reference |

| Betamethasone | Neonatal rat splenic lymphocytes | PHA | Decreased proliferation | 0.2 mg/kg (in vivo) | [7] |

| Betamethasone | Human cord blood T-cells | Mitogen | Decreased proliferation | N/A (prenatal treatment) | [11] |

| Prednisone | Human PBMCs (CD4+ and CD8+) | anti-CD3 | Dose-dependent inhibition of proliferation | 1 nM - 1 mM | [8][12] |

| Dexamethasone | Naive pmel-1 CD8+ T-cells | hgp100 peptide | Acute inhibition of proliferation | Not specified | [10] |

| Dexamethasone | Activated pmel-1 CD8+ T-cells | hgp100 peptide | No significant effect on proliferation | Not specified | [10] |

Modulation of T-Helper Cell Differentiation and Cytokine Production

Upon activation, naive CD4+ T-cells differentiate into distinct T-helper (Th) subsets, each characterized by the production of a specific set of cytokines that mediate different types of immune responses. This compound can influence this differentiation process, generally promoting a shift away from pro-inflammatory Th1 and Th17 responses.

Effects on Th1/Th2 Balance

The Th1/Th2 balance is critical for appropriate immune responses. Th1 cells, characterized by the production of interferon-gamma (IFN-γ) and IL-2, are involved in cell-mediated immunity against intracellular pathogens. Th2 cells, which produce IL-4, IL-5, and IL-13, are important for humoral immunity and responses to extracellular parasites. Some evidence suggests that glucocorticoids can promote a shift towards a Th2 phenotype while suppressing Th1 responses.[2]

Suppression of Th17 Cells

Th17 cells, which produce IL-17, are key drivers of inflammation in many autoimmune diseases. Betamethasone can inhibit the differentiation and function of Th17 cells, partly by suppressing the production of Th17-polarizing cytokines by antigen-presenting cells.[2]

Table 2: Quantitative Data on the Effect of Glucocorticoids on Cytokine Production

| Glucocorticoid | Cell Type | Effect on Cytokine Production | Reference |

| Betamethasone | Neonatal rat splenic lymphocytes | Decreased IL-2 production | [7] |

| Dexamethasone | Human PBMCs | Inhibition of IFN-γ and TNF-α production | [9] |

| Prednisone | Human PBMCs | Dose-dependent inhibition of IL-2 production | [8][12] |

| Dexamethasone | Human T-cells | No effect on IL-17 production from memory T-cells | [13] |

| IL-10 (an anti-inflammatory cytokine) | Human memory T-cells | Directly interferes with TCR-induced IFN-γ production | [13] |

Impact on Regulatory T-cells (Tregs)

Regulatory T-cells (Tregs) are crucial for maintaining immune tolerance and preventing autoimmunity. The effect of glucocorticoids on Treg function is complex and appears to be context-dependent. Some studies suggest that glucocorticoids can enhance the suppressive function of Tregs, while others report a transient increase in Treg development.[14]

Modulation of Key Transcription Factors

The differentiation of T-helper cell subsets is controlled by master-regulatory transcription factors. Betamethasone, through GR signaling, can influence the expression and activity of these factors:

-

T-bet: The master regulator of Th1 differentiation. Glucocorticoids can suppress T-bet expression.[4]

-

GATA-3: The master regulator of Th2 differentiation. Glucocorticoids may indirectly promote GATA-3 activity.[3][4]

-

RORγt: The master regulator of Th17 differentiation. Glucocorticoids can inhibit RORγt expression.[4]

-

Foxp3: The master regulator of Treg differentiation. The effect of glucocorticoids on Foxp3 is less clear and may be context-dependent.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the immunosuppressive effects of this compound on T-lymphocytes.

T-Lymphocyte Proliferation Assay (CFSE-based)

This protocol outlines a method to quantify T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine

-

CFSE stock solution (e.g., 5 mM in DMSO)

-

T-cell activation stimulus (e.g., anti-CD3/CD28 beads or PHA)

-

This compound solution (various concentrations)

-

Flow cytometer

Procedure:

-

Isolate PBMCs or T-cells from whole blood using density gradient centrifugation.

-

Resuspend cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.

-

Wash the cells twice with complete RPMI medium.

-

Resuspend the CFSE-labeled cells in complete RPMI medium and plate in a 96-well plate.

-

Add this compound at various concentrations to the designated wells. Include a vehicle control.

-

Add the T-cell activation stimulus to all wells except for the unstimulated control.

-

Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) if desired.

-

Analyze the cells by flow cytometry, gating on the lymphocyte population and specific T-cell subsets. Proliferation is assessed by the progressive halving of CFSE fluorescence intensity.

T-Helper Cell Differentiation Assay

This protocol describes the in vitro differentiation of naive CD4+ T-cells into Th1, Th2, and Th17 subsets in the presence of this compound.

Materials:

-

Naive CD4+ T-cells (isolated from PBMCs using magnetic beads)

-

Complete RPMI-1640 medium

-

24-well tissue culture plates

-

Anti-CD3 and anti-CD28 antibodies

-

This compound solution

-

Cytokine cocktails for differentiation:

-

Th1: IL-12, anti-IL-4 antibody

-

Th2: IL-4, anti-IFN-γ antibody

-

Th17: IL-6, TGF-β, IL-23, anti-IFN-γ, and anti-IL-4 antibodies

-

-

Brefeldin A (protein transport inhibitor)

-

Fluorescently labeled antibodies for intracellular cytokine staining (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17)

-

Flow cytometer

Procedure:

-

Coat a 24-well plate with anti-CD3 antibody overnight at 4°C.

-

Wash the plate with sterile PBS.

-

Isolate naive CD4+ T-cells from PBMCs.

-

Resuspend naive CD4+ T-cells in complete RPMI medium containing anti-CD28 antibody.

-

Add the cell suspension to the anti-CD3 coated wells.

-

Add the respective cytokine cocktails and this compound (at desired concentrations) to the wells.

-

Incubate for 5-7 days at 37°C in a humidified CO2 incubator.

-

On the day of analysis, restimulate the cells with PMA, ionomycin, and Brefeldin A for 4-6 hours.

-

Harvest the cells and perform surface staining for CD4.

-

Fix and permeabilize the cells.

-

Perform intracellular staining for IFN-γ, IL-4, and IL-17.

-

Analyze by flow cytometry to determine the percentage of cells in each T-helper subset.

Conclusion

This compound is a potent immunosuppressive agent that exerts profound effects on T-lymphocytes. Its primary mechanism of action involves binding to the glucocorticoid receptor and subsequently modulating the expression of a wide array of genes involved in T-cell activation, proliferation, and differentiation. By inhibiting TCR signaling, suppressing the production of pro-inflammatory cytokines, and influencing the balance of T-helper cell subsets, this compound effectively dampens T-cell-mediated immune responses. The experimental protocols and quantitative data summarized in this guide provide a framework for further investigation into the intricate immunomodulatory properties of this important therapeutic agent. A deeper understanding of these mechanisms will be instrumental in refining its clinical application and in the discovery of next-generation immunosuppressive therapies.

References

- 1. Early changes in immune cell subsets with corticosteroids in patients with solid tumors: implications for COVID-19 management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immune System Remodelling by Prenatal Betamethasone: Effects on β-Cells and Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamic expression of T-bet and GATA3 by regulatory T cells maintains immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 6. The cytokines (IFN-gamma, IL-2, IL-4, IL-10, IL-17) and Treg cytokine (TGF-beta1) levels in adults with immune thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of betamethasone on maternal, fetal and neonatal rat cellular immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ASCO – American Society of Clinical Oncology [asco.org]

- 9. researchgate.net [researchgate.net]

- 10. Glucocorticoids Do Not Inhibit Antitumor Activity of Activated CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Altered immune function in human newborns after prenatal administration of betamethasone: enhanced natural killer cell activity and decreased T cell proliferation in cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. IL-10 interferes directly with TCR-induced IFN-gamma but not IL-17 production in memory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prenatal Administration of Betamethasone Causes Changes in the T Cell Receptor Repertoire Influencing Development of Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Signaling Cascades Affected by Betamethasone Phosphate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Betamethasone phosphate is a potent synthetic glucocorticoid widely utilized for its anti-inflammatory and immunosuppressive properties in the treatment of a variety of conditions, including rheumatic disorders, dermatological diseases, and allergic states. Its therapeutic efficacy is rooted in its ability to modulate a complex network of cellular signaling cascades. As a phosphate ester, it is a soluble salt that provides prompt activity.[1] This technical guide provides an in-depth exploration of the core signaling pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions to support researchers and drug development professionals in their understanding of its mechanism of action.

Core Signaling Pathways Modulated by this compound

The cellular effects of this compound are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. Upon binding to betamethasone, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus, where it modulates gene expression through several mechanisms.

The Genomic Glucocorticoid Receptor (GR) Signaling Pathway

The classical and most well-characterized mechanism of glucocorticoid action is the genomic pathway, which involves the direct regulation of gene transcription by the activated GR.

In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) such as HSP90 and HSP70. The binding of this compound to the ligand-binding domain of the GR triggers a conformational change, leading to the dissociation of this complex. The activated GR-ligand complex then translocates to the nucleus, where it can either activate or repress gene transcription.

-

Transactivation: The GR dimer can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding recruits coactivator proteins and the basal transcription machinery, leading to an increase in the transcription of anti-inflammatory genes.

-

Transrepression: The GR can also repress gene expression by interfering with the activity of other transcription factors, such as NF-κB and AP-1. This occurs through direct protein-protein interactions, preventing these pro-inflammatory transcription factors from binding to their DNA response elements.

Quantitative Data: Betamethasone-Regulated Gene Expression

The following table summarizes the dose-dependent effects of betamethasone on the mRNA expression of key genes involved in fetal lung maturation in a sheep model. While not specific to inflammatory pathways, this data illustrates the potent effect of betamethasone on gene regulation.

| Gene | Betamethasone Dose | Fold Change in mRNA Expression (vs. Control) | Reference |

| Surfactant Protein A | 42.5 µg/kg | ~1.5 | [2] |

| 85 µg/kg | ~2.0 | [2] | |

| 170 µg/kg | ~2.5 | [2] | |

| Surfactant Protein B | 42.5 µg/kg | ~1.8 | [2] |

| 85 µg/kg | ~2.5 | [2] | |

| 170 µg/kg | ~3.0 | [2] | |

| Surfactant Protein D | 42.5 µg/kg | ~1.2 | [2] |

| 85 µg/kg | ~1.5 | [2] | |

| 170 µg/kg | ~1.8 | [2] |

Experimental Protocol: Luciferase Reporter Assay for GRE-Mediated Transcription

This protocol allows for the quantitative assessment of GR transactivation activity in response to this compound.

1. Materials:

-

HEK293 cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

GRE-luciferase reporter plasmid (containing multiple GREs upstream of a luciferase gene)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

2. Procedure:

-

Cell Seeding: Seed HEK293 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the GRE-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Luminometry: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the assay kit's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of luciferase activity by dividing the normalized luciferase activity of the betamethasone-treated samples by that of the vehicle-treated samples.

Crosstalk with Pro-inflammatory Signaling Cascades

A significant component of the anti-inflammatory action of this compound involves its interference with pro-inflammatory signaling pathways, primarily through the transrepression mechanism of the GR.

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

This compound inhibits the NF-κB pathway through several mechanisms:

-

Induction of IκBα expression: The activated GR can bind to a GRE in the promoter of the IκBα gene, increasing its transcription. The newly synthesized IκBα protein then sequesters NF-κB in the cytoplasm, preventing its nuclear translocation.

-

Direct interaction with NF-κB: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.

Quantitative Data: Inhibition of Pro-inflammatory Cytokine Production

The following table shows the IC50 value for the inhibitory effect of betamethasone on IL-6 bioactivity.

| Cytokine | IC50 of Betamethasone | Cell Type | Reference |

| Interleukin-6 (IL-6) | 10.9 µM | IL-6-dependent hybridoma | [3] |

Note: While specific IC50 values for TNF-α and IL-1β inhibition by this compound were not found in the provided search results, multiple sources confirm that glucocorticoids, including betamethasone, reduce the production of these pro-inflammatory cytokines.

Experimental Protocol: Immunofluorescence Staining of NF-κB p65 Nuclear Translocation

This protocol allows for the visualization and quantification of the inhibitory effect of this compound on NF-κB p65 nuclear translocation.

1. Materials:

-

HeLa cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Glass coverslips

-

This compound

-

TNF-α (or other NF-κB stimulus)

-

4% Paraformaldehyde in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: Rabbit anti-NF-κB p65

-

Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

2. Procedure:

-

Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate.

-

Treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate with the primary antibody against NF-κB p65 overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Image Analysis: Capture images and quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB p65 to determine the extent of nuclear translocation.

The MAPK pathways (including ERK, JNK, and p38) are crucial for a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The interaction of glucocorticoids with MAPK signaling is complex and can be either inhibitory or permissive depending on the cell type and context. One of the key mechanisms by which glucocorticoids inhibit MAPK signaling is through the induction of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs.

Quantitative Data: Effect on MAPK Phosphorylation

The following table summarizes the effect of betamethasone on the phosphorylation of MAPK pathway components in IL-1β-stimulated OUMS27 chondrocyte cells. The data is estimated from a graphical representation in the source material.

| Protein | Treatment | Relative Phosphorylation Level (Arbitrary Units) | Reference |

| p-Erk1/2 | Control | ~0.2 | [4] |

| IL-1β | ~1.0 | [4] | |

| IL-1β + Betamethasone (10 ng/mL) | ~1.0 | [4] | |

| p-p38 | Control | ~0.1 | [4] |

| IL-1β | ~1.0 | [4] | |

| IL-1β + Betamethasone (10 ng/mL) | ~1.0 | [4] | |

| p-JNK | Control | ~0.1 | [4] |

| IL-1β | ~1.0 | [4] | |

| IL-1β + Betamethasone (10 ng/mL) | ~1.0 | [4] |

Note: In this particular study, betamethasone did not significantly reduce the phosphorylation of Erk1/2, p38, and JNK in IL-1β-stimulated chondrocytes. The effects of glucocorticoids on MAPK pathways can be highly cell-type and stimulus-specific.

Experimental Protocol: Western Blot for MAPK Phosphorylation

This protocol describes the detection of changes in the phosphorylation status of MAPK pathway proteins in response to this compound.

1. Materials:

-

RAW 264.7 macrophages (or other suitable cell line)

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

LPS (lipopolysaccharide)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-p38, Rabbit anti-p38, Rabbit anti-phospho-ERK1/2, Rabbit anti-ERK1/2

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

ECL Western blotting detection reagents

2. Procedure:

-

Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with this compound for 1 hour before stimulating with LPS (1 µg/mL) for 30 minutes.

-

Protein Extraction: Lyse the cells with RIPA buffer, and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the MAPK proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Detection: Wash the membrane and detect the protein bands using an ECL detection system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

AP-1 is a transcription factor composed of proteins from the Jun and Fos families. It plays a role in various cellular processes, including inflammation and cell proliferation. Glucocorticoids can inhibit AP-1 activity, primarily through the activated GR physically interacting with c-Jun, a key component of the AP-1 complex, thereby preventing it from binding to its DNA target sites.

Quantitative Data: Effect on AP-1 Activity

Specific quantitative data on the dose-dependent effect of this compound on AP-1 DNA binding activity or AP-1-mediated gene transcription was not available in the provided search results. However, the inhibitory interaction between glucocorticoid receptors and AP-1 is a well-established mechanism of anti-inflammatory action.

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for AP-1 DNA Binding

This protocol is used to assess the ability of this compound to inhibit the DNA binding activity of AP-1.

1. Materials:

-

Nuclear extraction buffers

-

AP-1 consensus oligonucleotide probe

-

T4 Polynucleotide Kinase and [γ-³²P]ATP (for radiolabeling) or non-radioactive labeling kit

-

Poly(dI-dC)

-

Binding buffer

-

Loading buffer

-

Native polyacrylamide gel

-

Electrophoresis apparatus

-

Phosphorimager or chemiluminescence detection system

2. Procedure:

-

Nuclear Extract Preparation: Treat cells with a stimulus to induce AP-1 activity (e.g., PMA) in the presence or absence of this compound. Prepare nuclear extracts from the cells.

-

Probe Labeling: Label the AP-1 consensus oligonucleotide probe with ³²P or a non-radioactive label.

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in the presence of poly(dI-dC) (a non-specific competitor DNA) and binding buffer.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel.

-

Detection: Dry the gel and expose it to a phosphorimager screen or film (for radiolabeled probes) or use a chemiluminescence detection system (for non-radioactive probes).

-

Analysis: A reduction in the intensity of the shifted band (the AP-1-DNA complex) in the presence of this compound indicates inhibition of AP-1 DNA binding activity.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. The interaction between glucocorticoids and the PI3K/Akt pathway is an area of active research, with some studies suggesting that glucocorticoids can inhibit Akt phosphorylation in certain cell types.[5][6]

Quantitative Data: Effect on Akt Phosphorylation

The following table presents data on the dose-dependent suppression of Akt phosphorylation by dexamethasone, a closely related glucocorticoid, in mast cells.

| Protein | Dexamethasone Concentration | % Phosphorylation (vs. Control) | Reference |

| p-Akt (Ser473) | 5 nM | ~50% | [5] |

| 10 nM | ~20% | [5] |

Note: This data is for dexamethasone and may not be directly transferable to this compound, but it suggests a likely inhibitory effect on the PI3K/Akt pathway.

Experimental Protocol: Western Blot for Akt Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation of Akt.

1. Materials:

-

A549 cells (or other suitable cell line)

-

RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

EGF (Epidermal Growth Factor) or other Akt stimulus

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

ECL Western blotting detection reagents

2. Procedure:

-

Cell Culture and Treatment: Culture A549 cells and serum-starve overnight. Pre-treat with this compound for 1-2 hours before stimulating with EGF (e.g., 100 ng/mL) for 15-30 minutes.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Akt and total Akt. Then, incubate with the secondary antibody.

-

Detection and Analysis: Detect the protein bands using ECL and quantify the band intensities. Normalize the phospho-Akt signal to the total Akt signal.

Conclusion

This compound exerts its potent anti-inflammatory and immunosuppressive effects through a multi-faceted mechanism of action that involves the modulation of several key cellular signaling cascades. Its primary interaction with the glucocorticoid receptor leads to both the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory pathways, including NF-κB, MAPK, and AP-1. Emerging evidence also suggests an interaction with the PI3K/Akt pathway. A thorough understanding of these intricate molecular interactions is crucial for the rational design of novel therapeutic strategies and for optimizing the clinical use of this compound. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the nuanced effects of this important glucocorticoid on cellular signaling.

References

- 1. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Glucocorticoid Receptor β Stimulates Akt1 Growth Pathway by Attenuation of PTEN - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Betamethasone Sodium Phosphate for Research Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of Betamethasone Sodium Phosphate (BSP), a synthetic glucocorticoid widely used for its potent anti-inflammatory and immunosuppressive effects.[1][2] The information herein is intended to support research and development activities by providing essential data on its chemical and physical characteristics, analytical methodologies, and mechanism of action.

Core Physicochemical Characteristics

Betamethasone Sodium Phosphate is the disodium salt of the 21-phosphate ester of betamethasone.[2][3] This modification significantly enhances its water solubility, making it suitable for parenteral and other aqueous formulations.[1]

| Property | Description | References |

| Appearance | White to pale yellowish-white, odorless, crystalline powder or masses. | [1][3][4] |

| Hygroscopicity | The substance is hygroscopic. | [3][5] |

| Chemical Stability | Stable under normal conditions. It can react with strong oxidizing agents. | [6][7] |

The following table summarizes the key quantitative properties of Betamethasone Sodium Phosphate.

| Property | Value | References |

| Molecular Formula | C₂₂H₂₈FNa₂O₈P | [2][3][4][8] |

| Molecular Weight | 516.40 g/mol | [2][4][8][9] |

| Melting Point | Approximately 213°C (with decomposition) | [3][5] |

| pH | 7.5 – 9.0 (0.10 g in 20 mL of water) | [3][10] |

| Specific Optical Rotation [α]²⁰D | +99° to +105° (anhydrous basis) | [3] |

| UV Absorption Maximum (λmax) | 242 nm (in water) | [11] |

| Solvent | Solubility | References |

| Water | Freely soluble (~500 mg/mL) | [3][4][10][12] |

| Methanol | Sparingly soluble | [3][5] |

| Ethanol (95%) | Slightly soluble | [3][5][10] |

| Acetone | Practically insoluble | [4] |

| Chloroform | Insoluble | [12] |

| Diethyl Ether | Practically insoluble | [3][5] |

| Methylene Chloride | Practically insoluble | [10] |

Mechanism of Action: Glucocorticoid Receptor Signaling

Betamethasone Sodium Phosphate is a glucocorticoid receptor (GR) agonist.[12][13] Its therapeutic effects are mediated through binding to and activating these intracellular receptors. The activated GR complex translocates to the nucleus, where it modulates the expression of a wide array of genes. This leads to potent anti-inflammatory and immunosuppressive outcomes by inducing the synthesis of anti-inflammatory proteins and inhibiting inflammatory mediators.[2][14]

Key Experimental Protocols

Accurate characterization of Betamethasone Sodium Phosphate requires standardized analytical methods. The following sections outline typical protocols based on pharmacopeial and published methods.

This protocol is used to confirm the identity of the substance by comparing its IR spectrum to that of a known reference standard.[3]

-

Sample Preparation : Separately treat the Betamethasone Sodium Phosphate sample and a reference standard by drying if necessary.

-

Disk Preparation : Individually mix approximately 1-2 mg of the substance (sample or standard) with 200-300 mg of dry, spectroscopic grade potassium bromide (KBr). Triturate the mixture until fine and uniform.

-

Pellet Formation : Compress the mixture in a suitable die under high pressure (approx. 8-10 tons) to form a thin, transparent pellet.

-

Spectral Acquisition : Place the KBr pellet in the spectrophotometer's sample holder.

-

Analysis : Scan the sample in the mid-infrared range (typically 4000 to 400 cm⁻¹). The spectrum of the sample should exhibit similar intensities of absorption at the same wavenumbers as the spectrum of the reference standard.[3]

A validated HPLC method is crucial for quantifying Betamethasone Sodium Phosphate and detecting any related impurities or degradation products.[15][16] The following is a representative protocol.

Protocol Steps:

-

Mobile Phase Preparation : Prepare a filtered and degassed mixture of methanol and 0.07 M anhydrous monobasic potassium phosphate (in a 3:2 ratio).[16]

-

Standard Solution Preparation : Accurately weigh and dissolve USP Betamethasone Sodium Phosphate Reference Standard (RS) in a diluent of methanol and water (3:2) to obtain a final concentration of approximately 0.17 mg/mL.[16]

-

Sample Solution Preparation : Prepare the Betamethasone Sodium Phosphate sample in the same manner and at the same concentration as the Standard Solution.[16]

-

Chromatographic Conditions :

-

System Suitability : Inject the Standard Solution and verify that the tailing factor for the betamethasone phosphate peak is not more than 2.0.

-

Analysis : Separately inject equal volumes of the Standard Solution and Sample Solution into the chromatograph. Record the chromatograms and measure the peak responses. Calculate the quantity of C₂₂H₂₈FNa₂O₈P in the sample.

For drug development, a stability-indicating assay is essential to separate the active pharmaceutical ingredient (API) from potential degradation products.[15][17]

-

Forced Degradation : Subject the Betamethasone Sodium Phosphate solution to various stress conditions to induce degradation. This typically includes:

-

Acidic Hydrolysis : e.g., 0.1 N HCl at 60°C.

-

Basic Hydrolysis : e.g., 0.1 N NaOH at room temperature.

-

Oxidation : e.g., 3% H₂O₂ at room temperature.

-

Thermal Stress : Heating the solid or solution (e.g., 80°C).

-

Photolytic Stress : Exposure to UV light.

-

-

Method Optimization : Develop an HPLC method (as described in 3.2) and optimize the mobile phase composition, gradient, and column to achieve baseline separation between the intact drug peak and all degradation product peaks.

-

Method Validation : Validate the final method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is suitable for its intended purpose of stability testing.

References

- 1. CAS 151-73-5: Betamethasone sodium phosphate | CymitQuimica [cymitquimica.com]

- 2. Betamethasone Sodium Phosphate | C22H28FNa2O8P | CID 65478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. BETAMETHASONE SODIUM PHOSPHATE USP - PCCA [pccarx.com]

- 5. Betamethasone Sodium Phosphate - For Treating Cerebral Edema, Best Price [shreejipharmainternational.com]

- 6. organon.com [organon.com]

- 7. organon.com [organon.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chembk.com [chembk.com]

- 11. [Betamethasone Sodium Phosphate Reference Standard (Control 001) of National Institute of Health Sciences] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Betamethasone 21-Phosphate Sodium - LKT Labs [lktlabs.com]

- 13. Betamethasone Sodium Phosphate: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 14. nbinno.com [nbinno.com]

- 15. academic.oup.com [academic.oup.com]

- 16. trungtamthuoc.com [trungtamthuoc.com]

- 17. Stability of betamethasone sodium phosphate, hydrocortisone sodium phosphate, and prednisolone sodium phosphate injections submitted by U.S. hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of betamethasone phosphate in DMSO and culture media

An In-depth Technical Guide to the Solubility and Stability of Betamethasone Phosphate in DMSO and Culture Media

For researchers, scientists, and drug development professionals, the accurate preparation and handling of active pharmaceutical ingredients are paramount to achieving reproducible and reliable experimental results. This compound, a potent synthetic glucocorticoid, is widely used in in vitro studies to investigate its anti-inflammatory and immunosuppressive effects.[1][2] This guide provides a comprehensive overview of the solubility and stability of this compound in dimethyl sulfoxide (DMSO) and cell culture media, complete with detailed experimental protocols and data presentation.

Solubility Profile

Betamethasone sodium phosphate is the disodium salt of the 21-phosphate ester of betamethasone.[3] Its salt form significantly influences its solubility characteristics.

Qualitative Solubility:

-

Water: Betamethasone sodium phosphate is freely soluble in water.[4][5]

-

DMSO: While many organic compounds are readily soluble in DMSO, some sources report that betamethasone sodium phosphate is practically insoluble or does not dissolve well in DMSO at concentrations as low as 1 mg/mL.[6][7] This is an important consideration when preparing stock solutions.

-

Ethanol/Methanol: It is described as slightly soluble to sparingly soluble in ethanol and methanol.[4][5]

-

Other Organic Solvents: It is practically insoluble in methylene chloride, acetone, and chloroform.[2][4][5]

Quantitative Solubility Data:

The solubility of betamethasone and its derivatives can be influenced by the specific salt form and the conditions of the solvent.

| Compound | Solvent | Solubility |

| Betamethasone Sodium Phosphate | Water | 1 g in 1.6 mL (freely soluble)[2] |

| Betamethasone Sodium Phosphate | Methanol | 1 g in 6.25 mL[2] |

| Betamethasone (Free Base) | Water | 66.5 mg/L at 25°C[2] |

Stability Profile

The stability of this compound in solution is critical for ensuring its biological activity throughout an experiment. Degradation is influenced by pH, temperature, and the composition of the medium.

-

pH Influence: Betamethasone esters exhibit maximum stability in acidic conditions. Betamethasone valerate is most stable at pH 4-5, while betamethasone dipropionate is most stable at pH 3.5-4.5.[8] Betamethasone disodium phosphate solutions typically have a pH between 7.5 and 9.0, a range where degradation can occur.[4][5]

-

Temperature Influence: Degradation is accelerated by elevated temperatures.[9][10] Stock solutions are best stored at -20°C or -80°C, and working solutions should be kept on ice when not in use.[11]

-

Enzymatic Degradation: In biological media such as plasma or cell culture media containing serum, phosphatases can rapidly hydrolyze the phosphate ester prodrug into the active betamethasone.[12][13] This conversion is a key aspect of its mechanism of action but also means the concentration of the prodrug itself diminishes over time.

-

Degradation in Aqueous Solutions: In aqueous solutions, betamethasone esters can undergo hydrolysis and isomerization.[8] For instance, betamethasone-17-valerate can degrade into betamethasone-21-valerate and betamethasone alcohol.[8] Forced degradation studies on solid betamethasone sodium phosphate under heat have identified four diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid as degradants.[10]

Summary of Stability Findings:

| Condition | Effect on this compound Stability |

| pH | More stable at lower pH values.[9] |

| Temperature | More stable at lower temperatures.[9] |

| Concentration | Higher concentrations have been observed to be slightly more stable.[9] |

| Ionic Strength | The rate of photodegradation decreases with an increase in ionic strength.[14] |

| Biological Media | Subject to enzymatic hydrolysis by phosphatases, converting it to active betamethasone.[12][13] |

Experimental Protocols

Adherence to standardized protocols is essential for consistency in research.

Protocol for Preparation of Stock Solution

Given the high water solubility of betamethasone sodium phosphate, sterile water or phosphate-buffered saline (PBS) are the recommended solvents for stock solutions. If DMSO must be used, its suitability should be confirmed empirically at the desired concentration.

Materials:

-

Betamethasone Sodium Phosphate powder

-

Sterile, cell culture grade DMSO or sterile water/PBS

-

Sterile microcentrifuge tubes

-

Vortex mixer and/or sonicator

Methodology (Using Water/PBS):

-

In a sterile environment (e.g., laminar flow hood), weigh the desired amount of Betamethasone Sodium Phosphate powder.

-

Transfer the powder to a sterile conical or microcentrifuge tube.

-

Add the required volume of sterile water or PBS to achieve the target concentration (e.g., 10 mM).

-

Vortex the tube thoroughly until the powder is completely dissolved. If needed, brief sonication can aid dissolution.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[11]

-

Store aliquots at -20°C for short-term storage or -80°C for long-term storage.[11][15]

Protocol for Dosing in Cell Culture

Methodology:

-

Thaw a single aliquot of the stock solution at room temperature.

-

Prepare an intermediate dilution of the stock solution in sterile, pre-warmed cell culture medium to improve accuracy.

-

Further dilute the intermediate solution into the final volume of cell culture medium to achieve the desired treatment concentration.

-

When using a DMSO stock, ensure the final concentration of DMSO in the culture medium is less than 0.5% to avoid cellular toxicity.[11] A vehicle control (medium with the same final DMSO concentration) should always be included in experiments.[11]

Protocol for Assessing Stability in Culture Media via HPLC

This protocol provides a framework for quantifying the concentration of this compound over time to determine its stability under specific experimental conditions.[16]

Materials:

-

This compound-spiked culture medium

-

Incubator (37°C, 5% CO₂)

-

Sterile tubes for sample collection

-

Ice-cold methanol for protein precipitation

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Appropriate HPLC column (e.g., C18 reverse-phase)[17]

Methodology:

-

Media Preparation: Spike pre-warmed (37°C) cell culture medium with the this compound stock solution to the final desired concentration.

-

Incubation: Place the spiked media in a sterile flask and incubate at 37°C in a 5% CO₂ incubator.[16]

-

Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), aseptically collect an aliquot (e.g., 500 µL) of the medium.[16]

-

Sample Preparation:

-

HPLC Analysis:

-

Mobile Phase: A common mobile phase consists of acetonitrile and a phosphoric acid water solution (e.g., 40:60, v/v).[17]

-

Flow Rate: Typically 1.0 mL/min.[17]

-

Detection: UV detection at approximately 240 nm.[17]

-

Quantification: Create a standard curve using known concentrations of this compound in the same medium. Determine the concentration in the test samples by comparing their peak areas to the standard curve.[16]

-

Visualizations

Glucocorticoid Receptor Signaling Pathway

Betamethasone exerts its effects by binding to the glucocorticoid receptor (GR).[1][18] This complex then translocates to the nucleus to modulate the transcription of target genes.[1]

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Experimental Workflow for Stability Assessment

A systematic workflow ensures that stability testing is conducted in a reproducible manner.

Caption: Workflow for this compound Stability Assessment.

References

- 1. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 2. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Assay of Betamethasone Sodium Phosphate by HPTLC [sigmaaldrich.com]

- 4. BETAMETHASONE SODIUM PHOSPHATE [chembk.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. Forced degradation of betamethasone sodium phosphate under solid state: Formation, characterization, and mechanistic study of all four 17,20-diastereomers of betamethasone 17-deoxy-20-hydroxy-21-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.cn [medchemexpress.cn]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative determination of betamethasone sodium phosphate and betamethasone dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Determination of betamethasone disodium phosphate in the in vitro media of PLGA microspheres by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Betamethasone Sodium Phosphate: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

An In-depth Technical Guide to the Basic Research Applications of Betamethasone Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamethasone phosphate is a potent synthetic glucocorticoid with widespread applications in basic and preclinical research. Its profound anti-inflammatory and immunosuppressive properties stem from its action as a glucocorticoid receptor (GR) agonist, leading to broad changes in gene expression and cellular function. This technical guide provides an in-depth overview of the core basic research applications of this compound, detailing its molecular mechanisms, key signaling pathways, and common experimental protocols. Quantitative data from various studies are summarized for comparative analysis, and critical experimental workflows are visualized to aid in experimental design and interpretation.

Introduction

This compound, the water-soluble sodium phosphate ester of betamethasone, is a valuable tool for researchers investigating a wide array of biological processes.[1] Its rapid onset of action makes it particularly suitable for in vitro and in vivo studies requiring acute glucocorticoid exposure.[2] This guide explores its utility in fundamental research, focusing on its molecular interactions and providing practical guidance for its application in a laboratory setting.

Molecular Mechanism of Action

This compound exerts its effects primarily by binding to and activating the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1] The mechanism can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway

The genomic pathway, which is responsible for the majority of the long-term effects of this compound, involves the modulation of gene expression. This occurs through two primary mechanisms: transactivation and transrepression.

-

Transactivation: Upon ligand binding in the cytoplasm, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus. There, it homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the upregulation of anti-inflammatory genes, such as annexin A1 (also known as lipocortin-1).[3]

-

Transrepression: The activated GR can also repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting the activity of other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4] This interference prevents the recruitment of transcriptional coactivators, thereby downregulating the expression of cytokines, chemokines, and adhesion molecules.

Signaling Pathway Diagrams

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize quantitative data on the effects of this compound in various experimental models.

Table 1: In Vitro Dose-Response Data

| Cell Line | Assay | Endpoint | IC50 / EC50 | Reference |

| Peripheral Blood Mononuclear Cells (PBMCs) | HIV Infection | p24 production | Not specified, but significant reduction at tested concentrations | [5] |

| Murine Macrophages | Cytokine Release | IL-6, TNF-α | Not specified, but significant reduction | [6] |

| Human Lung Adenocarcinoma (A549) | Glucocorticoid Receptor Binding | ChIP-Seq | 100 nM dexamethasone used for comparison | [7] |

Note: Specific IC50 values for this compound are not widely reported in public literature; much of the research uses fixed concentrations or compares its effects to dexamethasone.

Table 2: In Vivo Efficacy Data

| Animal Model | Disease Model | Dosing Regimen | Key Findings | Reference |

| Mice | Carrageenan-induced Arthritis | 25 mg/kg topical application with ultrasound | Significant anti-inflammatory effect compared to drug alone | [8] |

| Mice | Collagen-induced Arthritis | Intraperitoneal injection (dose not specified) | Improved clinical scores and reduced inflammation | [9] |

| Mice | Ovalbumin-induced Asthma | Single 40 µg injection of nanoparticles | Sustained decrease in BALF eosinophils for 7 days | [10] |

| Rats | Skin Inflammation | 0.1-1 mg/kg systemic treatment | Dose- and time-dependent induction of extracellular Lipocortin-1 | [3] |

| Sheep | Fetal Lung Maturation | 42.5, 85, 170 µg/kg i.m. to ewe | Dose-dependent increase in surfactant protein mRNA | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed in basic research utilizing this compound.

In Vitro Cytokine Release Assay (ELISA)

Objective: To quantify the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from stimulated immune cells.

Materials:

-

Cell line (e.g., RAW 264.7 murine macrophages, human PBMCs)

-

Cell culture medium and supplements

-

Betamethasone sodium phosphate

-

Stimulant (e.g., Lipopolysaccharide - LPS)

-

Phosphate Buffered Saline (PBS)

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

-

Microplate reader

Protocol:

-

Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (e.g., sterile water or PBS). Incubate for 1-2 hours.

-

Stimulation: Add the stimulant (e.g., LPS at 1 µg/mL) to the wells to induce cytokine production. Include a non-stimulated control group.

-

Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C and 5% CO₂.

-

Sample Collection: Centrifuge the plate and carefully collect the supernatant.

-

ELISA: Perform the ELISA according to the manufacturer's protocol to quantify the concentration of the target cytokine in the supernatant.

-

Data Analysis: Generate a dose-response curve by plotting the cytokine concentration against the log of the this compound concentration to determine the IC50 value.

Western Blot for Lipocortin-1 Induction

Objective: To detect and quantify the upregulation of Lipocortin-1 protein expression in response to this compound treatment.

Materials:

-

Cell line (e.g., A549 human lung adenocarcinoma cells)

-

Betamethasone sodium phosphate

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Lipocortin-1

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Culture cells to 70-80% confluency and treat with this compound (e.g., 100 nM) or vehicle for a specified time (e.g., 24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against Lipocortin-1 and the loading control overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging and Analysis: Capture the signal using an imaging system and perform densitometric analysis to quantify the relative protein expression levels.

In Vivo Murine Model of Collagen-Induced Arthritis (CIA)

Objective: To evaluate the anti-inflammatory efficacy of this compound in a preclinical model of rheumatoid arthritis.

Materials:

-

DBA/1 mice (susceptible to CIA)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Betamethasone sodium phosphate

-

Saline (vehicle control)

-

Calipers for paw thickness measurement

-

Clinical scoring system for arthritis severity

Protocol:

-

Immunization: Emulsify bovine type II collagen in CFA and inject intradermally at the base of the tail of the mice on day 0.

-

Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.

-

Arthritis Development: Monitor the mice for the onset of arthritis, which typically develops between days 24 and 35.

-

Treatment: Once clinical signs of arthritis appear, randomize the mice into treatment and control groups. Administer this compound (e.g., 1 mg/kg) or saline intraperitoneally daily for a specified duration (e.g., 14 days).

-

Assessment:

-

Clinical Score: Score the severity of arthritis in each paw daily based on a predefined scale (e.g., 0-4).

-

Paw Thickness: Measure the thickness of the paws with calipers every other day.

-

-

Histological Analysis: At the end of the study, euthanize the mice and collect the paws for histological analysis of inflammation, cartilage damage, and bone erosion.

Visualization of Experimental Workflows

Conclusion